2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
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Overview
Description
2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2-formylphenol to yield 4-bromo-2-formylphenol.
Acetylation: The brominated phenol is then reacted with acetic anhydride to form 2-(4-bromo-2-formylphenoxy)acetic acid.
Amidation: Finally, the acetic acid derivative is reacted with 2,3-dihydro-1H-inden-5-amine under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The aldehyde group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The aldehyde group can also be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2-(4-bromo-2-carboxyphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide.
Reduction: 2-(4-bromo-2-hydroxyphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.
Industry: May be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The indene moiety may contribute to binding affinity and specificity.
Comparison with Similar Compounds
- 2-(4-chloro-2-formylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
- 2-(4-methyl-2-formylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Comparison:
- Uniqueness: The presence of the bromine atom in 2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide may confer unique reactivity and binding properties compared to its chloro or methyl analogs.
- Reactivity: Bromine is a better leaving group than chlorine, potentially making the bromo compound more reactive in substitution reactions.
- Applications: The specific applications may vary based on the substituent, with the bromo compound potentially having different biological or material properties.
Properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c19-15-5-7-17(14(8-15)10-21)23-11-18(22)20-16-6-4-12-2-1-3-13(12)9-16/h4-10H,1-3,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWQUAHSSJCDNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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